Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate
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Overview
Description
Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is a chemical compound with the CAS Number: 1254810-12-2 . It has a molecular weight of 200.25 and its IUPAC name is ethyl (2Z)-3-cyclohexyl-2-fluoro-2-propenoate . The compound is in liquid form .
Physical and Chemical Properties The compound is a liquid at room temperature . It has a molecular formula of C11H17FO2 . The InChI Code for this compound is 1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- .
Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is utilized in the synthesis of 3-fluorofuran-2(5H)-ones, which are important fluorinated building blocks. These compounds are prepared through Z/E photoisomerisation and subsequent acid-catalysed cyclisation of 2-fluoroalk-2-enoates. Such fluorinated furans serve as novel building blocks for further chemical transformations, demonstrating the compound's role in expanding the toolkit for fluorine chemistry (Pomeisl et al., 2007).
Cycloaddition Reactions
Research indicates that ethyl 3-cyclohexyl-2-fluoroprop-2-enoate undergoes cycloaddition reactions, providing a method for the synthesis of complex molecular structures. These reactions are critical for creating compounds with specific configurations, which are beneficial for developing materials and drugs with targeted properties (Patrick et al., 2011).
Material Science Applications
In material science, the compound's derivatives are explored for their potential in creating novel materials. For instance, ethyl 3-cyclohexyl-2-fluoroprop-2-enoate derivatives have been studied for their ability to form specific crystal structures and engage in unique interactions, such as C⋯π and N⋯π interactions, which are significant for the development of new materials with desired properties (Zhang et al., 2011).
Advanced Synthesis Techniques
The compound is involved in advanced synthesis techniques, such as the preparation of benzo[h]quinazolines from ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate. This showcases its role in synthesizing complex heterocyclic systems, indicating its utility in creating compounds that could have pharmacological or material applications (Grigoryan, 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl (Z)-3-cyclohexyl-2-fluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPHIZWJLANCQ-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCCCC1)/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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